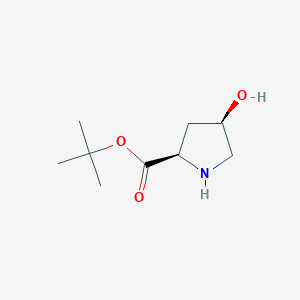![molecular formula C12H21NO2 B2421820 N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide CAS No. 2305483-80-9](/img/structure/B2421820.png)
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in regulating blood pressure, vascular tone, and renal function.
Mecanismo De Acción
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide works by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, stroke, and cancer. By inhibiting the synthesis of 20-HETE, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide reduces vasoconstriction, oxidative stress, and inflammation, which are all known to contribute to the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting vasoconstriction, improves renal function by increasing renal blood flow, and reduces oxidative stress and inflammation by inhibiting the production of 20-HETE. It also has anti-angiogenic and anti-tumor effects by inhibiting the synthesis of 20-HETE, which is known to promote angiogenesis and tumor progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has several advantages and limitations for lab experiments. Its selective inhibition of 20-HETE synthase makes it a valuable tool for studying the role of 20-HETE in various diseases. However, its potency and specificity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other enzymes and metabolites. Additionally, its solubility and stability may be a concern in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase that can be used for therapeutic purposes. Another area of interest is the investigation of the role of 20-HETE in other diseases, such as diabetes, chronic kidney disease, and pulmonary hypertension. Additionally, the development of targeted drug delivery systems for N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide may improve its efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide involves a multi-step process that includes the reaction of 3,3-dimethylcyclohexanone with formaldehyde and hydrogen cyanide to produce the intermediate 1-cyanomethyl-3,3-dimethylcyclohexanol. This intermediate is then reacted with acryloyl chloride to yield N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in hypertension, stroke, and cancer. In hypertension, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to hypertension by constricting blood vessels. In stroke, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to reduce brain damage by inhibiting the production of 20-HETE, which is known to contribute to oxidative stress and inflammation. In cancer, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the synthesis of 20-HETE, which is known to promote angiogenesis and tumor progression.
Propiedades
IUPAC Name |
N-[1-(hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-10(15)13-12(9-14)7-5-6-11(2,3)8-12/h4,14H,1,5-9H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQELZNCCOALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

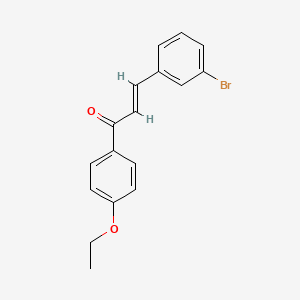
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)
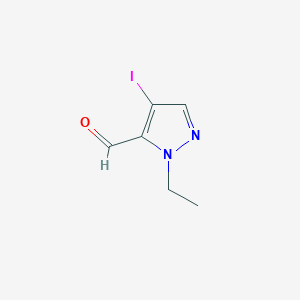
![3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2421744.png)
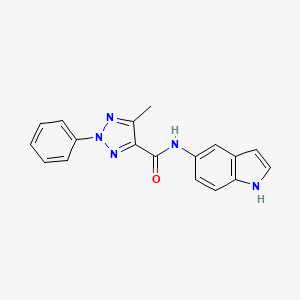
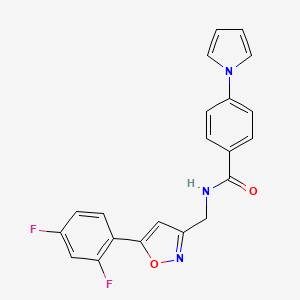
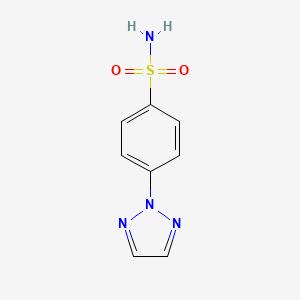
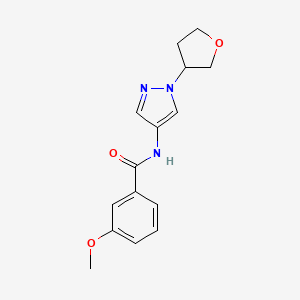
![N-(2-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2421752.png)
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)
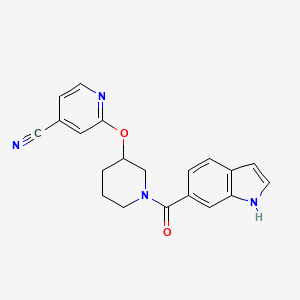
![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2421758.png)
![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)
